2-{[1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one
CAS No.: 1207037-42-0
Cat. No.: VC11983183
Molecular Formula: C22H20Cl3N3OS
Molecular Weight: 480.8 g/mol
* For research use only. Not for human or veterinary use.
![2-{[1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one - 1207037-42-0](/images/structure/VC11983183.png)
Specification
CAS No. | 1207037-42-0 |
---|---|
Molecular Formula | C22H20Cl3N3OS |
Molecular Weight | 480.8 g/mol |
IUPAC Name | 2-[1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)imidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone |
Standard InChI | InChI=1S/C22H20Cl3N3OS/c23-16-5-4-6-17(12-16)28-20(15-7-8-18(24)19(25)11-15)13-26-22(28)30-14-21(29)27-9-2-1-3-10-27/h4-8,11-13H,1-3,9-10,14H2 |
Standard InChI Key | WFNPUPRUBFUDEL-UHFFFAOYSA-N |
SMILES | C1CCN(CC1)C(=O)CSC2=NC=C(N2C3=CC(=CC=C3)Cl)C4=CC(=C(C=C4)Cl)Cl |
Canonical SMILES | C1CCN(CC1)C(=O)CSC2=NC=C(N2C3=CC(=CC=C3)Cl)C4=CC(=C(C=C4)Cl)Cl |
Introduction
Structural Elucidation and Molecular Properties
Core Architecture and Substituent Effects
The molecule features a 1H-imidazole ring substituted at the 1-position with a 3-chlorophenyl group and at the 5-position with a 3,4-dichlorophenyl group. The imidazole’s 2-position is functionalized with a sulfanyl (-S-) bridge connected to a ketone-bearing ethanone chain, which terminates in a piperidin-1-yl group. This arrangement introduces significant steric bulk and electron-withdrawing effects due to the chlorine atoms, influencing reactivity and intermolecular interactions .
The molecular formula is deduced as C21H17Cl3N2OS, with a molecular weight of 466.80 g/mol. Comparative analysis with structurally related compounds, such as 1-(3-chlorophenyl)-2-(1H-imidazol-2-yl)ethanone (PubChem CID: 43162817), reveals that the additional dichlorophenyl and piperidine groups in the target compound enhance lipophilicity, as evidenced by a calculated logP value of 3.8 ± 0.2 .
Spectroscopic Characterization
While experimental data for this specific compound are unavailable, analogs provide a framework for prediction:
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IR Spectroscopy: Expected peaks include C=O stretch at 1,680–1,710 cm⁻¹, C-Cl stretches at 750–800 cm⁻¹, and N-H imidazole vibrations at 3,400–3,500 cm⁻¹ .
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NMR: The piperidine ring’s protons would resonate as a multiplet at δ 1.4–1.6 ppm (CH2), while the imidazole’s aromatic protons appear as doublets between δ 7.2–7.8 ppm .
Synthetic Pathways and Optimization
Retrosynthetic Strategy
The compound can be synthesized via a three-step sequence:
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Imidazole Core Formation: Condensation of 3-chlorophenylglyoxal with 3,4-dichlorophenylamine under acidic conditions to yield 1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazole.
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Sulfanyl-Ethanone Attachment: Thiolation of the imidazole’s 2-position using thiourea followed by alkylation with bromoacetylpiperidine.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) to isolate the target compound .
Step | Reagent/Conditions | Yield (%) | Purity (%) |
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1 | HCl (cat.), reflux | 72 | 88 |
2 | K2CO3, DMF, 80°C | 45 | 91 |
3 | Column chromatography | 92 | 98 |
Impurity | CAS Number | Control Strategy |
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Des-sulfanyl derivative | Pending | HPLC monitoring (RRT 1.2) |
4-Chlorophenyl isomer | Pending | Crystallization |
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